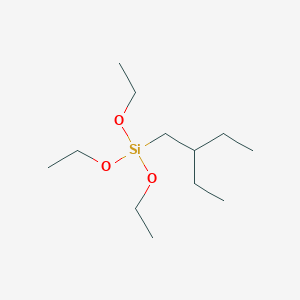
Triethoxy(2-ethylbutyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(2-ethylbutyl)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a colorless liquid that is primarily used as a coupling agent and in the modification of surfaces to enhance adhesion properties. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(2-ethylbutyl)silane typically involves the reaction of 2-ethylbutyl alcohol with triethoxysilane. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require refluxing to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The process involves the continuous addition of 2-ethylbutyl alcohol and triethoxysilane into the reactor, along with the catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Triethoxy(2-ethylbutyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Reduction: It can act as a reducing agent in the presence of metal catalysts such as cobalt or nickel.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanol groups and heat.
Reduction: Metal catalysts like cobalt chloride or nickel chloride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Reduction: Reduced organic compounds and siloxanes.
科学的研究の応用
Triethoxy(2-ethylbutyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for better cell adhesion in tissue engineering.
Medicine: Utilized in the development of drug delivery systems where surface modification is crucial.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
作用機序
The primary mechanism of action of Triethoxy(2-ethylbutyl)silane involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then condense to form siloxane bonds, which are responsible for the strong adhesion properties of the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form covalent bonds, thereby enhancing adhesion.
類似化合物との比較
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-ethylbutyl group.
Tetraethoxysilane: Contains four ethoxy groups instead of three.
Trimethoxysilane: Contains three methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(2-ethylbutyl)silane is unique due to the presence of the 2-ethylbutyl group, which provides additional hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water resistance and strong adhesion are required.
特性
CAS番号 |
586397-45-7 |
|---|---|
分子式 |
C12H28O3Si |
分子量 |
248.43 g/mol |
IUPAC名 |
triethoxy(2-ethylbutyl)silane |
InChI |
InChI=1S/C12H28O3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h12H,6-11H2,1-5H3 |
InChIキー |
GNQQPTRATSISPA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


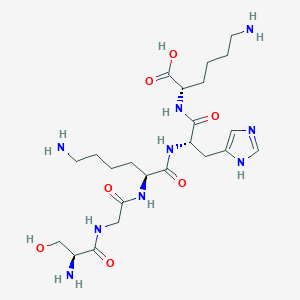
propanedinitrile](/img/structure/B12584108.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)

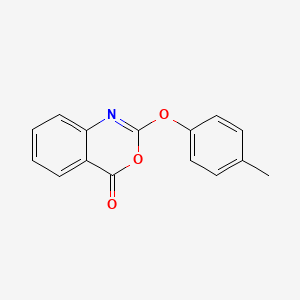
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

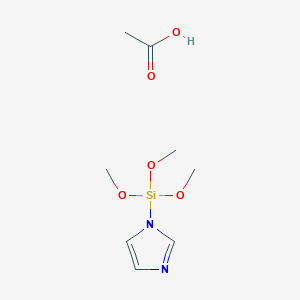
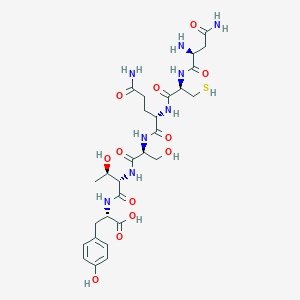
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)
